2-chloro-N-(1-phenylbutyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(1-phenylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-2-6-11(14-12(15)9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVPETANTXQLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406930 | |
| Record name | 2-chloro-N-(1-phenylbutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40023-34-5 | |
| Record name | 2-chloro-N-(1-phenylbutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro N 1 Phenylbutyl Acetamide and Analogues
Retrosynthetic Analysis of the Amide Moiety
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. numberanalytics.comyoutube.com For 2-chloro-N-(1-phenylbutyl)acetamide, the most logical disconnection is at the amide bond, as this is one of the most common and reliable bond-forming reactions in organic chemistry. youtube.com
This disconnection reveals two key synthons: the 1-phenylbutylamine cation and the chloroacetate (B1199739) anion. These correspond to the starting materials: 1-phenylbutylamine and a chloroacetylating agent, such as chloroacetyl chloride or chloroacetic acid. youtube.com This approach simplifies the synthesis to a one-step acylation reaction.
Figure 1: Retrosynthetic Disconnection of this compound
Classical Amide Bond Formation Strategies
The formation of the amide bond between 1-phenylbutylamine and a chloroacetylating agent can be achieved through several classical methods, most notably the Schotten-Baumann reaction or by using coupling reagents.
Coupling Reagents and Conditions
A variety of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid. peptide.comnih.govfishersci.co.ukacs.org These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thus promoting nucleophilic attack by the amine.
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. peptide.comnih.gov Phosphonium salts such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. peptide.com
The general procedure involves dissolving the chloroacetic acid and the coupling reagent in a suitable aprotic solvent, followed by the addition of 1-phenylbutylamine. A base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction. nih.gov
| Coupling Reagent | Additive | Base | Typical Solvent |
| DCC | HOBt | TEA | Dichloromethane (B109758) (DCM) |
| EDC | HOBt | DIPEA | Dimethylformamide (DMF) |
| BOP | - | DIPEA | Acetonitrile (B52724) (MeCN) |
| HATU | - | DIPEA | DMF |
Table 1: Common Coupling Reagents and Conditions for Amide Bond Formation
Alternatively, the more reactive chloroacetyl chloride can be used directly in a Schotten-Baumann reaction. iitk.ac.inorganic-chemistry.orgwikipedia.orgbyjus.comvedantu.com This method involves reacting the amine with the acyl chloride in the presence of a base, which can be an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine. iitk.ac.inbyjus.com
Solvent Effects in Amidation Reactions
The choice of solvent can significantly impact the rate and yield of amidation reactions. nih.govresearchgate.net For coupling reactions involving reagents like DCC or EDC, aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (MeCN) are commonly used to dissolve the reactants and facilitate the reaction. fishersci.co.uk
In Schotten-Baumann conditions, a two-phase system is often employed, with the amine and acyl chloride in an organic solvent like DCM or diethyl ether, and the inorganic base in an aqueous phase. iitk.ac.inwikipedia.org The choice of solvent can also influence the selectivity of the reaction, particularly in cases where side reactions are possible. Recent studies have explored the use of more environmentally friendly solvents, though their application to the synthesis of this compound is not extensively documented. Research has shown that in some cases, amide-containing solvents like N-methyl pyrrolidone (NMP) can play a crucial role by acting as an acid scavenger, thus promoting the reaction. ccspublishing.org.cn
Optimization of Reaction Yields and Purity
Optimizing the yield and purity of this compound involves careful control of reaction conditions. Key parameters include the stoichiometry of the reactants, reaction temperature, and the choice of base and solvent.
Using a slight excess of the acylating agent can help drive the reaction to completion, but may also lead to the formation of diacylated byproducts. The choice of base is also critical; a hindered base like DIPEA can be advantageous in minimizing side reactions. nih.gov Temperature control is important, as higher temperatures can sometimes lead to increased side product formation or racemization if a chiral amine is used.
Purification is typically achieved by aqueous work-up to remove the base and any water-soluble byproducts, followed by extraction of the product into an organic solvent. Further purification can be accomplished by recrystallization or column chromatography. For instance, a general method for the synthesis of N-aryl 2-chloroacetamides involves chloroacetylation of the corresponding aryl amine, with the product being purified by recrystallization. researchgate.net
Stereoselective Synthesis Approaches for this compound
The 1-phenylbutyl group in the target molecule contains a chiral center. Controlling the stereochemistry at this center is crucial for applications where a specific enantiomer is required. This can be achieved by starting with an enantiomerically pure 1-phenylbutylamine or by employing a stereoselective synthetic route.
Chiral Auxiliaries in Alkylation Reactions
One of the most powerful methods for establishing stereocenters is the use of chiral auxiliaries. google.comacs.orgharvard.edu In the context of synthesizing the chiral 1-phenylbutylamine precursor, a chiral auxiliary can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent alkylation reaction.
A common strategy involves the use of a chiral imine or enamine. For example, a chiral amine, such as (R)- or (S)-α-methylbenzylamine, can be condensed with a ketone to form a chiral imine. Deprotonation of this imine with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate equivalent, which can then be alkylated with an alkyl halide. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched amine.
The development of chiral auxiliaries has provided a practical and powerful tool for the asymmetric synthesis of complex molecules, and the principles can be readily applied to the synthesis of the chiral precursors of this compound.
Asymmetric Catalysis for α-Carbon Chirality
Achieving chirality at the α-carbon of N-substituted acetamides is a significant area of research in organic synthesis. While direct asymmetric chlorination of an N-(1-phenylbutyl)acetamide precursor is challenging, alternative strategies involving catalytic asymmetric reactions can be employed to introduce chirality.
One conceptual approach involves the use of chiral catalysts to control the stereoselective addition of a nucleophile to an appropriate precursor. For instance, a direct catalytic asymmetric aldol (B89426) addition of an α-vinyl 7-azaindoline amide to aldehydes has been demonstrated, promoted by a cooperative acid/base catalyst. nih.govelsevierpure.com This methodology, while not directly applied to this compound, showcases a strategy where a chiral catalyst system can facilitate stereoselective bond formation alpha to the amide nitrogen. nih.govelsevierpure.com The key is the use of a chiral ligand or catalyst that can create a chiral environment around the reacting center.
Another strategy involves the use of multi-catalytic systems. For example, a combination of organocatalysis, photocatalysis, and hydrogen atom transfer (HAT) catalysis has been successfully used to synthesize α-chiral bicyclo[1.1.1]pentanes. frontiersin.orgnih.gov This approach could theoretically be adapted for the asymmetric functionalization of the α-carbon in acetamide (B32628) derivatives. The use of a chiral organocatalyst, such as a Jørgensen-Hayashi catalyst, in conjunction with other catalytic cycles, could enable the enantioselective introduction of various functional groups, which could then be converted to the desired chloro-substituted analogue. frontiersin.orgnih.gov
Recent advancements in asymmetric Brønsted acid catalysis also present potential avenues for inducing α-carbon chirality. frontiersin.org Chiral Brønsted acids are known to activate substrates and control the stereochemical outcome of various transformations. frontiersin.org
The following table summarizes conceptual asymmetric strategies applicable to the α-carbon of acetamides, based on analogous reactions.
| Catalytic System | Reaction Type | Potential Application to this compound | Key Features |
| Cooperative Acid/Base Catalyst | Asymmetric Aldol Addition | Stereoselective formation of a precursor to the α-chloro group. | Utilizes a chiral ligand to control the approach of the electrophile. nih.govelsevierpure.com |
| Multi-catalytic (Organo-, Photo-, HAT) | Asymmetric α-Functionalization | Direct asymmetric introduction of a functional group at the α-carbon. | Combines multiple catalytic cycles to achieve a complex transformation. frontiersin.orgnih.gov |
| Chiral Brønsted Acid | Asymmetric Transformation | Activation of a precursor for stereoselective chlorination or functionalization. | Tunable pKa and steric environment for effective catalysis. frontiersin.org |
This table presents conceptual applications based on existing research on analogous systems.
Enantioselective Formation of the 1-Phenylbutyl Moiety
The chirality of the final compound can also be derived from the enantioselective synthesis of the 1-phenylbutylamine precursor. Several methods exist for the preparation of enantiomerically pure phenylalkylamines.
One prominent method is the enzymatic kinetic resolution of racemic amines. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been effectively used to resolve phenylethylamines, which are structurally related to 1-phenylbutylamine. researchgate.net In this process, the enzyme selectively acylates one enantiomer of the racemic amine, allowing for the separation of the acylated enantiomer from the unreacted one. researchgate.net This technique can yield amines with excellent enantiomeric purity. researchgate.net
Another approach is the asymmetric hydrogenation of imines or enamines. researchgate.net Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral phosphine (B1218219) ligands, can effectively reduce a prochiral imine precursor to a chiral amine with high enantioselectivity. jst.go.jp
Furthermore, the enantioselective allylic amination of unactivated terminal olefins represents a direct method for synthesizing enantioenriched amines. nih.gov This strategy, which can be catalyzed by chiral palladium complexes, converts unfunctionalized olefins into chiral allylic amines via an ene reaction followed by a nih.govnih.gov-rearrangement. nih.gov While this method would require further modification to yield 1-phenylbutylamine, it highlights the potential of modern catalytic methods for the direct synthesis of chiral amines from simple starting materials. nih.gov
Below is a table summarizing methods for the enantioselective synthesis of the 1-phenylbutylamine moiety.
| Method | Description | Typical Reagents/Catalysts | Potential Outcome |
| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer of a racemic amine. | Lipase (e.g., CAL-B), acyl donor (e.g., ethyl methoxyacetate). | High enantiomeric purity of the unreacted amine and the acylated amine. researchgate.net |
| Asymmetric Hydrogenation | Reduction of a prochiral imine or enamine. | Chiral Rhodium or Iridium complexes with chiral phosphine ligands. | High yield and enantioselectivity of the resulting amine. jst.go.jp |
| Enantioselective Allylic Amination | Direct conversion of an olefin to a chiral allylic amine. | Chiral Palladium catalyst, nitrogen-containing reagent. | Direct synthesis of enantioenriched amines from simple olefins. nih.gov |
This table is based on general methods applicable to the synthesis of chiral amines.
Purification and Isolation Techniques for Synthetic Products
The purification of this compound and its analogues is crucial to obtain a product with high purity, which is essential for its intended applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.
Chromatographic Separations
Chromatography is a powerful technique for the separation and purification of organic compounds. For N-acylated phenylalkylamines and related chloroacetamides, High-Performance Liquid Chromatography (HPLC) is a commonly used method.
Reverse-phase HPLC (RP-HPLC) is particularly suitable for these types of compounds. sielc.comsielc.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. sielc.comsielc.com The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. For compounds like this compound, the mobile phase composition can be optimized to achieve efficient separation. The addition of a small amount of acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), can improve peak shape and resolution. sielc.comsielc.com
Chiral HPLC is essential for the separation of enantiomers. Columns with a chiral stationary phase (CSP) are used to resolve racemic mixtures, allowing for the determination of enantiomeric excess (ee) and the isolation of individual enantiomers. googleapis.com For instance, chiral HPLC has been used to analyze the enantiomeric purity of N-acyl-1-methyl-3-phenylpropylamine, a compound structurally similar to the target molecule. googleapis.com
The following table outlines typical chromatographic conditions for the purification of related acetamides.
| Chromatographic Technique | Stationary Phase | Mobile Phase | Application |
| Reverse-Phase HPLC (RP-HPLC) | Newcrom R1 (low silanol (B1196071) activity) | Acetonitrile, Water, Phosphoric Acid | Separation of acetamide derivatives from impurities. sielc.comsielc.com |
| Chiral HPLC | Chiral stationary phase (e.g., CHIRALPACK IA) | Not specified, typically hexane/isopropanol | Determination of enantiomeric purity and separation of enantiomers. researchgate.netgoogleapis.com |
This table is based on methods reported for analogous compounds.
Recrystallization and Precipitation Methods
Recrystallization is a fundamental technique for purifying solid organic compounds. mt.comlibretexts.org The principle of recrystallization is based on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. libretexts.org The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. wisc.eduyoutube.com Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities, being present in smaller amounts, remain dissolved in the solvent. mt.comyoutube.com
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound. youtube.com For N-substituted chloroacetamides, solvents like ethanol (B145695) are often used for recrystallization. nih.gov
If a single solvent is not suitable, a mixed-solvent system can be employed. This involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an antisolvent) until the solution becomes turbid, followed by heating to redissolve and then slow cooling to induce crystallization. mt.com
Precipitation can also be used for purification. This involves changing the conditions of the solution (e.g., by adding an antisolvent) to cause the desired compound to rapidly come out of solution as a solid. While generally faster than recrystallization, it may result in a less pure product due to the potential for inclusion of impurities in the precipitate.
The general steps for recrystallization are summarized in the table below.
| Step | Description | Key Considerations |
| 1. Solvent Selection | Choosing a suitable solvent or solvent system. | The compound should have high solubility at high temperature and low solubility at low temperature. youtube.com |
| 2. Dissolution | Dissolving the impure solid in the minimum amount of hot solvent. | Using excess solvent will reduce the yield. wisc.edu |
| 3. Hot Filtration (if necessary) | Removing insoluble impurities from the hot solution. | This step is performed if solid impurities are present. libretexts.org |
| 4. Cooling and Crystallization | Allowing the solution to cool slowly to form crystals. | Slow cooling generally leads to larger and purer crystals. youtube.com |
| 5. Collection of Crystals | Separating the crystals from the mother liquor by filtration. | Suction filtration is typically used for efficient separation. libretexts.orgwisc.edu |
| 6. Washing and Drying | Rinsing the crystals with a small amount of cold solvent and drying them. | Washing removes any remaining mother liquor containing impurities. wisc.edu |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro N 1 Phenylbutyl Acetamide
Nucleophilic Substitution Reactions at the Chloromethyl Group
The presence of a chlorine atom on the carbon adjacent to the carbonyl group activates the C-Cl bond towards nucleophilic attack. This reactivity is a hallmark of α-haloacetamides and allows for the introduction of a wide array of functional groups, leading to the synthesis of novel molecular architectures.
Exploration of Diverse Nucleophiles
The chloromethyl group of 2-chloro-N-(1-phenylbutyl)acetamide readily undergoes substitution reactions with a variety of nucleophiles. The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2) pathway, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. This reactivity has been demonstrated with oxygen, nitrogen, and sulfur-based nucleophiles in related N-substituted 2-chloroacetamides. researchgate.netresearchgate.net
Common classes of nucleophiles that can be employed include:
Nitrogen Nucleophiles: Primary and secondary amines, as well as heterocyclic amines, can react to form the corresponding N-substituted glycine (B1666218) amides. For instance, reaction with ammonia (B1221849) would yield 2-amino-N-(1-phenylbutyl)acetamide, while reaction with a secondary amine like diethylamine (B46881) would produce 2-(diethylamino)-N-(1-phenylbutyl)acetamide. youtube.com
Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chloride to form ether linkages. For example, sodium methoxide (B1231860) would yield 2-methoxy-N-(1-phenylbutyl)acetamide.
Sulfur Nucleophiles: Thiolates are effective nucleophiles for this transformation, leading to the formation of thioethers. Reaction with sodium thiophenoxide, for example, would result in the formation of 2-(phenylthio)-N-(1-phenylbutyl)acetamide.
The following table illustrates the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Product Name |
| Ammonia | NH₃ | 2-amino-N-(1-phenylbutyl)acetamide |
| Diethylamine | (CH₃CH₂)₂NH | 2-(diethylamino)-N-(1-phenylbutyl)acetamide |
| Sodium Methoxide | NaOCH₃ | 2-methoxy-N-(1-phenylbutyl)acetamide |
| Sodium Thiophenoxide | NaSPh | 2-(phenylthio)-N-(1-phenylbutyl)acetamide |
Kinetic Studies of Substitution Pathways
The reactivity of the nucleophile plays a crucial role, with stronger, less sterically hindered nucleophiles reacting more rapidly. The solvent can also influence the reaction rate, with polar aprotic solvents typically favoring SN2 reactions.
A hypothetical kinetic study for the reaction with a generic nucleophile (Nu⁻) can be represented by the following rate law:
Rate = k[this compound][Nu⁻]
Where 'k' is the second-order rate constant. The magnitude of 'k' would be influenced by the nature of the nucleophile, the solvent, and the temperature.
Formation of Novel Derivatives
The facile displacement of the chlorine atom allows for the synthesis of a diverse range of novel derivatives with potential applications in various fields of chemical research. By choosing the appropriate nucleophile, a wide array of functionalities can be introduced. For example, reaction with sodium azide (B81097) would yield 2-azido-N-(1-phenylbutyl)acetamide, a precursor for the synthesis of α-amino acids or triazoles. Similarly, reaction with potassium cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Transformations Involving the Amide Linkage
The amide bond in this compound, while generally stable, can undergo transformations under specific reaction conditions, such as hydrolysis or reduction.
Hydrolysis under Acidic and Basic Conditions
The amide linkage of this compound can be cleaved through hydrolysis under both acidic and basic conditions, although these reactions often require forcing conditions such as elevated temperatures and strong acid or base concentrations. researchgate.netacs.orgnih.gov
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and water, the amide is protonated at the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to yield 1-phenylbutylamine and chloroacetic acid. youtube.compjsir.org
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH), the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate which can then expel the 1-phenylbutylamide anion as a leaving group. Protonation of this anion during workup gives 1-phenylbutylamine and the sodium salt of chloroacetic acid. In some cases, base-catalyzed hydrolysis can also lead to the substitution of the chloride with a hydroxyl group. researchgate.netacs.orgnih.gov
The following table summarizes the primary products of hydrolysis.
| Condition | Products |
| Acidic (e.g., aq. HCl, heat) | 1-phenylbutylamine and Chloroacetic acid |
| Basic (e.g., aq. NaOH, heat) | 1-phenylbutylamine and Sodium chloroacetate (B1199739) |
Reduction of the Amide Carbonyl
The amide carbonyl group of this compound can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents. wikipedia.orgucalgary.ca The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). nih.govmasterorganicchemistry.comlibretexts.org This reaction converts the amide into the corresponding amine.
The reaction proceeds via the initial formation of a complex between the aluminum hydride and the carbonyl oxygen. Subsequent hydride transfer to the carbonyl carbon and elimination of an aluminate species leads to an iminium ion intermediate. A second hydride transfer to the iminium ion yields the final amine product, N-(1-phenylbutyl)ethanamine, after an aqueous workup. ucalgary.ca It is important to note that the chloro-substituent may also be reduced by LiAlH₄, potentially leading to a mixture of products. researchgate.netnih.gov
This compound + LiAlH₄ (excess) → N-(1-phenylbutyl)ethanamine
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl group of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The outcome of such reactions is largely governed by the nature of the substituent already attached to the ring.
The N-(1-phenylbutyl)acetamide group attached to the phenyl ring is the primary director of incoming electrophiles. This substituent is generally considered an activating group and an ortho, para-director. youtube.comyoutube.com The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. libretexts.org This enhanced nucleophilicity at these positions makes them more susceptible to attack by electrophiles.
Consequently, electrophilic substitution on this compound is expected to yield predominantly a mixture of ortho- and para-substituted products. The steric hindrance caused by the bulky 1-phenylbutyl group might lead to a preference for the para product over the ortho product.
| Position | Relative Reactivity | Reason |
| Ortho | Increased | Resonance donation from the amide nitrogen increases electron density. |
| Meta | Decreased | The directing effect of the amide group does not significantly increase electron density at the meta position. |
| Para | Increased (often favored) | Resonance donation from the amide nitrogen increases electron density; less steric hindrance compared to the ortho position. |
While specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented in publicly available literature, the outcomes can be predicted based on the known reactivity of similar N-acyl anilines.
Halogenation: The reaction with halogens like bromine or chlorine in the presence of a Lewis acid catalyst would likely result in the formation of ortho- and para-halogenated derivatives. The reaction proceeds through the typical mechanism of electrophilic aromatic substitution. youtube.com
Nitration: The nitration of N-phenylacetamide, a related compound, using a mixture of nitric acid and sulfuric acid, yields predominantly the para-nitro product, along with a smaller amount of the ortho-isomer. researchgate.netjcbsc.org A similar regioselectivity is anticipated for this compound, leading to the formation of 2-chloro-N-(1-(4-nitrophenyl)butyl)acetamide and 2-chloro-N-(1-(2-nitrophenyl)butyl)acetamide. The strong activating effect of the amide group facilitates this reaction.
Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group onto the phenyl ring, again favoring the ortho and para positions.
| Reaction | Expected Major Products | Reagents |
| Halogenation | p-halo- and o-halo- derivatives | X₂, FeX₃ (X = Cl, Br) |
| Nitration | p-nitro- and o-nitro- derivatives | HNO₃, H₂SO₄ |
| Sulfonation | p-sulfonic acid and o-sulfonic acid derivatives | Fuming H₂SO₄ |
Investigating the Reactivity of the Secondary Amine Proton
The proton on the secondary amide nitrogen of this compound exhibits acidic character and can be removed by a suitable base. The resulting amide anion is a potent nucleophile.
The deprotonated form of this compound can readily undergo N-alkylation and N-acylation reactions.
N-Alkylation: The reaction of the amide with an alkyl halide in the presence of a base, such as sodium hydride, can lead to the formation of a tertiary amide. beilstein-journals.org This reaction introduces an alkyl group onto the nitrogen atom. The choice of base and solvent can be critical to achieving high yields and avoiding side reactions.
N-Acylation: Similarly, the amide can be acylated using an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This results in the formation of an imide derivative. Regioselective N-acylation has been shown to favor the N-1 position in similar heterocyclic systems. beilstein-journals.org
| Reaction | Reactant | Product Type |
| N-Alkylation | Alkyl halide (R-X) | Tertiary amide |
| N-Acylation | Acyl chloride (R-COCl) | Imide |
Rearrangement Pathways and Intramolecular Cyclizations
The structure of this compound, featuring a reactive chlorine atom and a nucleophilic amide, presents opportunities for intramolecular reactions.
The chloroacetyl group is a well-known precursor for the synthesis of various heterocyclic systems. researchgate.net Following deprotonation of the amide, the resulting nitrogen anion can act as an internal nucleophile, displacing the chlorine atom in an intramolecular cyclization. This process, known as the Gabriel synthesis of aziridines, would lead to the formation of a three-membered aziridine (B145994) ring. However, the formation of a five-membered lactam ring through an intramolecular cyclization involving the phenyl ring is also a possibility under certain conditions, potentially through a Friedel-Crafts type reaction. The specific pathway would be influenced by the reaction conditions, including the choice of catalyst and solvent.
Further research is required to fully elucidate the specific rearrangement and cyclization pathways available to this compound.
Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro N 1 Phenylbutyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 2-chloro-N-(1-phenylbutyl)acetamide is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Based on data from analogous compounds and general principles of NMR spectroscopy, the predicted chemical shifts are as follows nih.govznaturforsch.comnih.gov:
The phenyl group protons are anticipated to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. The N-H proton of the secondary amide is expected to be a downfield signal, likely a doublet due to coupling with the adjacent methine proton, in the range of δ 8.0-8.5 ppm. The methine proton (CH) attached to the phenyl ring and the nitrogen atom would likely resonate around δ 5.0-5.5 ppm, appearing as a multiplet due to coupling with the N-H proton and the adjacent methylene (B1212753) group. The protons of the chloromethyl group (CH₂Cl) are expected to produce a singlet at approximately δ 4.1 ppm. The protons of the butyl chain will show characteristic aliphatic signals: the methylene group adjacent to the methine at around δ 1.6-1.8 ppm, the subsequent methylene group around δ 1.3-1.5 ppm, and the terminal methyl group as a triplet around δ 0.9 ppm.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Amide (N-H) | 8.0 - 8.5 | Doublet |
| Methine (N-CH-Ph) | 5.0 - 5.5 | Multiplet |
| Chloromethyl (CH₂Cl) | ~4.1 | Singlet |
| Methylene (CH-CH ₂-CH₂) | 1.6 - 1.8 | Multiplet |
| Methylene (CH₂-CH ₂-CH₃) | 1.3 - 1.5 | Multiplet |
| Methyl (CH₃) | ~0.9 | Triplet |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Resonance Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon (C=O) of the amide is the most deshielded and is expected to appear at approximately δ 165-170 ppm. The aromatic carbons of the phenyl ring will resonate in the δ 125-140 ppm region. The methine carbon attached to the nitrogen and phenyl group is predicted to be around δ 50-60 ppm. The carbon of the chloromethyl group (CH₂Cl) is expected around δ 40-45 ppm. The carbons of the butyl chain will appear in the aliphatic region, with the terminal methyl carbon being the most shielded nih.govnih.govznaturforsch.com.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Phenyl (C₆H₅) | 125 - 140 |
| Methine (N-CH-Ph) | 50 - 60 |
| Chloromethyl (CH₂Cl) | 40 - 45 |
| Methylene (CH-CH₂) | 30 - 35 |
| Methylene (CH₂-CH₂) | 20 - 25 |
| Methyl (CH₃) | 10 - 15 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. For instance, it would show a cross-peak between the N-H proton and the methine proton, as well as correlations between the protons of the butyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal of the chloromethyl group would show a cross-peak with its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to determine the stereochemistry and conformation of the molecule. For instance, NOE correlations between the phenyl protons and the protons of the butyl chain could provide insights into the preferred spatial arrangement of these groups.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Carbonyl Stretch Vibrations
The most prominent feature in the IR spectrum of an amide is the carbonyl (C=O) stretching vibration, often referred to as the Amide I band. For a secondary amide like this compound, this band is expected to be strong and appear in the region of 1630-1680 cm⁻¹ in the solid state, and at a slightly higher frequency in dilute solution spcmc.ac.inspectroscopyonline.comuomustansiriyah.edu.iq. The exact position is sensitive to hydrogen bonding. In the Raman spectrum, the Amide I band is also typically observed, though its intensity can vary.
N-H Bending and Stretching Modes
The N-H group of a secondary amide gives rise to characteristic stretching and bending vibrations. The N-H stretching vibration is expected as a single, medium-intensity band in the region of 3370-3170 cm⁻¹ in the solid state due to hydrogen bonding spcmc.ac.inspectroscopyonline.com. In dilute solutions, this band would shift to a higher frequency (around 3400-3500 cm⁻¹).
The N-H in-plane bending vibration, known as the Amide II band, is another characteristic feature of secondary amides. It results from the coupling of the N-H bending and C-N stretching modes and appears as a strong band in the IR spectrum between 1515 and 1570 cm⁻¹ spcmc.ac.inspectroscopyonline.com. This band is typically weaker in the Raman spectrum.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | IR | 3170 - 3370 (solid) | Medium |
| C-H Stretch (Aromatic) | IR/Raman | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | IR/Raman | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Amide I) | IR | 1630 - 1680 (solid) | Strong |
| C=O Stretch (Amide I) | Raman | 1630 - 1680 | Variable |
| N-H Bend (Amide II) | IR | 1515 - 1570 | Strong |
| N-H Bend (Amide II) | Raman | 1515 - 1570 | Weak |
| C-Cl Stretch | IR/Raman | 600 - 800 | Medium to Strong |
Note: These are predicted frequency ranges based on general data for secondary amides and may vary.
C-Cl and Aromatic Ring Vibrations
The infrared (IR) spectrum of this compound is characterized by several key vibrational modes that confirm its structural features, notably the carbon-chlorine (C-Cl) bond and the phenyl group.
The C-Cl stretching vibration is typically observed in the fingerprint region of the IR spectrum. For chloroalkanes, this absorption is generally found in the range of 850–550 cm⁻¹. libretexts.orgorgchemboulder.com The exact position depends on the conformation of the molecule and the substitution on the carbon atom bearing the chlorine. In the case of this compound, a band within this region would be indicative of the C-Cl bond in the chloroacetyl moiety.
The aromatic ring vibrations provide distinct signals. The stretching vibrations of the carbon-hydrogen bonds (=C-H) on the phenyl ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3100–3000 cm⁻¹ range. orgchemboulder.comspcmc.ac.in The carbon-carbon (C=C) stretching vibrations within the aromatic ring give rise to a series of bands, often of variable intensity, in the 1625–1400 cm⁻¹ region. orgchemboulder.comukessays.compressbooks.pub Specifically, characteristic peaks are expected near 1600, 1585, 1500, and 1450 cm⁻¹. orgchemboulder.comspcmc.ac.in Additionally, weak overtone and combination bands can appear between 2000 and 1665 cm⁻¹, and strong out-of-plane (oop) C-H bending bands are found between 900 and 675 cm⁻¹. The pattern of these out-of-plane bending bands can often help determine the substitution pattern on the benzene (B151609) ring. orgchemboulder.com
Beyond these specific vibrations, the IR spectrum would also display other characteristic absorptions for an N-substituted amide. These include the N-H stretching vibration (around 3300 cm⁻¹) and the strong C=O stretching vibration (Amide I band) typically found between 1680 and 1630 cm⁻¹.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide | N-H Stretch | ~3300 | Medium |
| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Weak to Medium |
| Alkyl Chain | -C-H Stretch | 3000 - 2850 | Medium |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| Aromatic Ring | C=C Stretch | 1625 - 1400 | Medium to Weak |
| Alkyl Chain | C-H Bend | 1470 - 1350 | Medium |
| Chloroalkane | C-Cl Stretch | 850 - 550 | Medium to Strong |
| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₂H₁₆ClNO. Its monoisotopic mass is 225.0920 Da. In a typical ESI-HRMS experiment, the compound would be observed as the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion is calculated to be 226.0993 Da. The presence of a chlorine atom results in a characteristic isotopic pattern, with a second peak at [M+H+2]⁺ with roughly one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Fragmentation Patterns and Structural Information
The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would proceed through several predictable pathways characteristic of amides, aromatic compounds, and alkyl halides.
A primary fragmentation pathway for N-alkyl amides involves cleavage of the C-N bond. nih.govnih.gov For this molecule, two main C-N bond cleavages are possible:
Cleavage of the N-CO bond: This would result in the formation of an acylium ion, [CH₂ClCO]⁺, with an m/z of 77 (and 79 due to ³⁷Cl), and the 1-phenylbutylamine radical cation.
Cleavage of the benzylic C-N bond: A more dominant fragmentation pathway involves the cleavage alpha to the nitrogen on the N-alkyl side. This leads to the formation of a stable benzylic cation. The most prominent fragmentation is expected to be the loss of the chloroacetyl group to form the [M - ClCH₂CO]⁺ fragment, which corresponds to the 1-phenylbutylaminium ion at m/z 148.1121.
Another significant fragmentation pathway is the alpha-cleavage adjacent to the benzylic carbon, leading to the loss of a propyl radical (•C₃H₇) to form a fragment ion at m/z 182.0524 or the loss of the phenyl group. However, the formation of the tropylium (B1234903) ion is a very common pathway for benzyl-substituted compounds. The ion at m/z 105, corresponding to the phenylethylidene fragment [C₈H₉]⁺, can be formed through rearrangement and cleavage. Further fragmentation of the phenyl-containing fragments would likely produce the characteristic phenyl cation at m/z 77.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Proposed Fragment Ion | Formula | Calculated m/z | Fragmentation Pathway |
| [M+H]⁺ | [C₁₂H₁₇ClNO]⁺ | 226.10 | Protonated Molecular Ion |
| [M+H+2]⁺ | [C₁₂H₁₇³⁷ClNO]⁺ | 228.10 | Isotope Peak for ³⁷Cl |
| [M - •C₃H₇]⁺ | [C₉H₁₀ClNO]⁺ | 183.04 | Alpha-cleavage at butyl chain |
| [C₆H₅CHNHCOCH₂Cl]⁺ | [C₉H₁₀ClNO]⁺ | 183.04 | Loss of propyl radical |
| [C₆H₅CHNH₂]⁺ | [C₈H₁₀N]⁺ | 120.08 | Rearrangement and loss of chloroacetyl group |
| [C₆H₅CH=CH₂]⁺• | [C₈H₈]⁺• | 104.06 | McLafferty-type rearrangement |
| [C₆H₅CHCH₃]⁺ | [C₈H₉]⁺ | 105.07 | Benzylic fragment |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 | Phenyl cation |
| [COCH₂Cl]⁺ | [C₂H₂ClO]⁺ | 77.98 | Acylium ion |
Chiral Analysis Methods
The carbon atom bonded to both the phenyl group and the nitrogen atom is a stereocenter, meaning this compound exists as a pair of enantiomers. Specialized analytical techniques are required to separate and quantify these stereoisomers.
Optical Rotation and Circular Dichroism (CD) Spectroscopy
As a chiral molecule, enantiomerically pure samples of this compound will exhibit optical activity, meaning they will rotate the plane of plane-polarized light. libretexts.org This property is measured using a polarimeter, and the result is reported as the specific rotation [α]. The specific rotation is a characteristic physical property for a given enantiomer under specified conditions (e.g., temperature, wavelength, solvent, and concentration). wikipedia.org One enantiomer will have a positive (dextrorotatory, (+)) specific rotation, while its mirror image will have an equal but opposite (levorotatory, (-)) rotation. wikipedia.org A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive. libretexts.org Without experimental data, the sign and magnitude of the specific rotation for the enantiomers of this compound cannot be predicted.
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, could also be used. A CD spectrum provides more detailed information about the molecule's three-dimensional structure in solution and can be used to determine the absolute configuration of the enantiomers, often through comparison with theoretical calculations.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is the most widely used and reliable method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. wvu.edu This can be achieved using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) equipped with a chiral stationary phase (CSP). researchgate.net
The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. researchgate.net These diastereomeric complexes have different interaction energies, leading to different retention times for the two enantiomers and thus their separation.
For a compound like this compound, several types of CSPs could be effective:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALCEL®, CHIRALPAK®) are highly versatile and widely used for a broad range of chiral compounds, including amides. researchgate.net
Cyclodextrin-based CSPs: These function based on inclusion complexation, where the phenyl group of the analyte can fit into the hydrophobic cavity of the cyclodextrin, with additional interactions at the chiral center leading to separation. sigmaaldrich.com
Pirkle-type or brush-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and steric hindrance to achieve separation.
The analysis would produce a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess can be calculated from the integrated areas of these two peaks using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100
This method is crucial for quality control in asymmetric synthesis, allowing for the precise quantification of the stereochemical purity of the product. acs.org
Computational and Theoretical Chemistry Studies of 2 Chloro N 1 Phenylbutyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and geometry of a molecule. For a compound like 2-chloro-N-(1-phenylbutyl)acetamide, these calculations would be foundational in understanding its intrinsic properties.
Molecular Geometry Optimization
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is typically achieved by finding the minimum energy structure on the potential energy surface. For this, methods like B3LYP with a basis set such as 6-311G(d,p) are commonly used. The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Cl | 1.78 | O=C-N | 123.5 |
| C=O | 1.24 | C-N-C(phenyl) | 120.8 |
| N-C(amide) | 1.36 | C-C(phenyl)-C(butyl) | 110.2 |
| N-C(phenylbutyl) | 1.45 | C-C-Cl | 112.0 |
Note: The data in this table is illustrative and based on typical values for similar molecules. It is not derived from actual calculations on this compound.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
Understanding the electronic properties of a molecule is crucial for predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized on the phenyl ring and the amide group, while the LUMO may be distributed over the chloroacetamide moiety.
Table 2: Representative Frontier Orbital Energies for this compound (Hypothetical Data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is illustrative and based on typical values for similar molecules. It is not derived from actual calculations on this compound.
Vibrational Frequency Analysis
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. The calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure.
For this compound, characteristic vibrational frequencies would include the C=O stretch of the amide, the N-H stretch, C-Cl stretch, and various aromatic and aliphatic C-H stretching and bending modes. These calculations help in the detailed assignment of experimental spectra. researchgate.net
Table 3: Representative Calculated Vibrational Frequencies for this compound (Hypothetical Data)
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | 3350 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 2980-2850 |
| C=O Stretch | 1680 |
| C-N Stretch | 1450 |
| C-Cl Stretch | 750 |
Note: The data in this table is illustrative and based on typical values for similar molecules. It is not derived from actual calculations on this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the dynamic behavior of this compound in various environments.
Conformational Analysis and Energy Landscapes
Due to the presence of several rotatable bonds, this compound can exist in numerous conformations. MD simulations can explore the conformational space of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets. The rotation around the N-C(phenylbutyl) bond and the C-C bonds within the butyl chain would be of particular interest.
Reaction Mechanism Elucidation via Computational Methods
The synthesis of N-substituted chloroacetamides typically involves the reaction of an amine with chloroacetyl chloride. nih.gov Computational methods are instrumental in breaking down such reactions into elementary steps, identifying key intermediates, and understanding the energetic landscape of the transformation.
Transition State Characterization
Detailed computational studies on analogous N-substituted acetamides have been performed, but specific data for this compound is absent. The characterization of transition states is a cornerstone of reaction mechanism elucidation. This process involves locating the highest energy point along the reaction coordinate, which represents the energetic bottleneck of a chemical step. For the synthesis of this compound, a transition state analysis would reveal the precise geometry of the interacting molecules (1-phenylbutylamine and chloroacetyl chloride) as the new carbon-nitrogen bond is formed. Information regarding bond lengths, angles, and charge distribution in this transient state is critical for a fundamental understanding of the reaction but remains uninvestigated for this specific molecule.
Energy Barriers and Reaction Pathways
Following the identification of reactants, products, and transition states, the calculation of energy barriers (activation energies) allows for the determination of reaction rates and the feasibility of different potential pathways. While general synthetic routes for similar compounds are known, nih.govijpsr.info a computational study for this compound would provide quantitative data on the energy profile of its synthesis. This would involve mapping the potential energy surface to confirm the minimum energy path from reactants to products. Such studies have not been published, leaving the specific kinetics and thermodynamics of its formation computationally uncharted.
Structure-Activity Relationship (SAR) Prediction through In Silico Models
In silico models are crucial in modern drug discovery and materials science for predicting the biological activity or properties of a compound based on its molecular structure. For various N-substituted chloroacetamides, these techniques have been applied to predict antimicrobial or other biological activities. nih.govresearchgate.net
Ligand-Based and Structure-Based Computational Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in a compound's structure with changes in its biological activity. Ligand-based approaches, such as pharmacophore modeling and 3D-QSAR, build models from a set of known active molecules. Structure-based methods utilize the three-dimensional structure of a biological target.
While QSAR and similar computational analyses have been conducted for series of N-(substituted phenyl)-2-chloroacetamides to evaluate their antimicrobial potential, nih.govresearchgate.net and for other phenylacetamide derivatives as potential antidepressant agents, nih.gov no such specific models have been developed for this compound. These studies on related compounds demonstrate that properties like lipophilicity and the electronic effects of substituents are often key determinants of activity, but direct extrapolation to the title compound is not possible without dedicated research.
Molecular Docking Simulations with Model Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is widely used to predict the binding affinity and mode of action of potential drugs.
Docking studies have been successfully performed on various chloroacetamide derivatives to explore their interactions with targets like cyclooxygenase enzymes, orientjchem.org bacterial proteins, mdpi.com and fungal enzymes. researchgate.net These studies provide valuable insights into how structural modifications can influence binding. For instance, research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggested that the chloro atom is crucial for stabilizing the molecule within the target's active site. mdpi.com However, despite the utility of this approach, no molecular docking simulations specifically involving this compound and any biological target have been reported in the scientific literature.
Investigations into the Biological Activity Mechanisms of 2 Chloro N 1 Phenylbutyl Acetamide Excluding Clinical Human Data
Cellular Pathway Modulation Studies in Model Systems6.2.1. Investigation of Apoptotic Pathway Modulation 6.2.2. Analysis of Autophagy Induction or Inhibition 6.2.3. Impact on Cell Cycle Regulation
Further research would be required to elucidate the potential biological activities and mechanisms of action of 2-chloro-N-(1-phenylbutyl)acetamide.
Effects on Signaling Pathways (e.g., MAPK, PI3K/Akt/mTOR, NF-κB, JAK/STAT)
There is no available scientific literature detailing the effects of this compound on key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR), Nuclear Factor-kappa B (NF-κB), or Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. While studies on other, structurally distinct acetamide (B32628) derivatives have shown modulation of some of these pathways in various contexts, no such data exists for this compound.
Interaction with Membrane Transporters and Ion Channels
Specific data on the interaction of this compound with membrane transporters and ion channels is not available in the current body of scientific literature.
No published studies were identified that have investigated the potential of this compound to inhibit the reuptake of neurotransmitters or other substrates through membrane transporters in cell line-based assays.
There are no available reports on ligand binding studies conducted to determine the affinity or direct binding of this compound to any transporter proteins.
Modulation of Protein-Protein Interactions
The scientific literature lacks any information regarding the ability of this compound to modulate protein-protein interactions. Research on the synthesis of various N-substituted chloroacetamide derivatives has been conducted with the aim of identifying new bioactive agents, but specific effects on protein-protein interactions were not reported for this particular compound. ijpsr.info
Receptor Binding Profiling and Receptor Subtype Selectivity
No receptor binding profiles for this compound have been published. Consequently, there is no information on its affinity for any receptor or its selectivity for receptor subtypes. While some substituted acetamide derivatives have been evaluated for their activity at specific receptors, this has not been the case for this compound. nih.gov
Biochemical Studies of Metabolic Fate in Vitro (e.g., Liver Microsomes)
There are no published in vitro studies on the metabolic fate of this compound using liver microsomes or other metabolic systems. While the synthesis of this class of compounds is documented, their metabolic pathways have not been elucidated in the available literature.
Identification of Metabolites
There is currently no available research that identifies the metabolites of this compound. Metabolic studies would be required to isolate and identify the products formed after administration to a biological system. Such studies typically involve techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of metabolites.
Enzyme Systems Involved in Biotransformation
The specific enzyme systems responsible for the biotransformation of this compound have not been identified. Generally, compounds undergo Phase I reactions (such as oxidation, reduction, and hydrolysis), often catalyzed by the cytochrome P450 (CYP) family of enzymes, followed by Phase II conjugation reactions to increase water solubility for excretion. nih.gov However, without experimental data, it is not possible to state which specific enzymes or pathways are involved in the metabolism of this particular compound.
Mechanistic Studies of Anti-infective Properties in Microbial Cultures
No studies were found that investigate the anti-infective properties of this compound in microbial cultures. Research on other chloroacetamide derivatives has shown potential antibacterial and antifungal activities. For example, some studies suggest that the chloro atom can enhance antimicrobial activity, possibly by acting on targets like the penicillin-binding protein, which leads to bacterial cell lysis. nih.govmdpi.comnih.gov However, these findings are for different molecules and cannot be directly attributed to this compound.
In Vitro Assessment of Immunological or Anti-inflammatory Responses
There is no published research on the in vitro immunological or anti-inflammatory effects of this compound.
No data exists from cytokine production assays in immune cells treated with this compound. Such assays would be necessary to determine if the compound stimulates or inhibits the production of key immune signaling molecules like interleukins or tumor necrosis factor-alpha (TNF-α).
The effect of this compound on inflammatory mediators has not been studied. Investigations into other acetamide derivatives have explored their potential to modulate inflammatory pathways, for instance by inhibiting cyclooxygenase (COX) enzymes or reducing nitric oxide (NO) production, but this is not specific to the compound . mdpi.comorientjchem.org
Investigation of Antioxidant Activity in Cell-Free Systems and Cell Lines
Specific studies on the antioxidant activity of this compound in either cell-free systems (like ABTS radical scavenging assays) or in cell lines (measuring reactive oxygen species) are absent from the scientific literature. While some acetamide derivatives have been reported to possess antioxidant properties, this has not been demonstrated for this compound. mdpi.comnih.govresearchgate.netnih.gov
Radical Scavenging Assays
Currently, there is a notable absence of published studies that have specifically evaluated the radical scavenging activity of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods. Research on other N-substituted chloroacetamide derivatives has suggested that the nature and position of substituents on the phenyl ring can significantly influence their antioxidant potential. However, without direct experimental data for this compound, its efficacy as a radical scavenger remains speculative.
Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production Inhibition
Similarly, a thorough review of scientific databases reveals a lack of specific research on the effects of this compound on the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models. While some related acetamide derivatives have been investigated for their anti-inflammatory properties, which often involve the modulation of ROS and NO pathways, no such data has been published for this compound. For instance, studies on other novel acetamide compounds have utilized macrophage cell lines stimulated with agents like lipopolysaccharide (LPS) to assess their inhibitory effects on ROS and NO production, but this compound has not been a subject of these reported investigations.
A study on a structurally different compound, 2-chloro-N-(2-phenylethyl)acetamide, has suggested a potential to prevent the formation of ROS, but this information is derived from a product description rather than a peer-reviewed scientific study and cannot be directly extrapolated to this compound.
Due to the absence of specific research findings, no data tables on the biological activity of this compound can be provided at this time. Further empirical research is required to elucidate the potential biological activities of this compound.
Environmental Fate and Degradation Pathways of 2 Chloro N 1 Phenylbutyl Acetamide
Biodegradation Potential in Environmental Matrices
Without dedicated scientific studies on 2-chloro-N-(1-phenylbutyl)acetamide, a thorough and accurate depiction of its environmental persistence, transformation, and ultimate fate remains unknown.
No Information Available on the Environmental Fate and Degradation of this compound
Despite a comprehensive search of scientific literature and databases, no specific information was found regarding the environmental fate, microbial degradation, or biodegradation metabolites of the chemical compound This compound .
Therefore, the requested article on the "," including details on microbial degradation in soil and water and the identification of its metabolites, cannot be generated. The scientific data required to populate the specified sections and create accurate data tables on this particular compound does not appear to be available in the public domain.
It is important to note that while research exists on the environmental degradation of other chloroacetamide herbicides, the user's strict instruction to focus solely on This compound prevents the inclusion of information on related but structurally different compounds. Extrapolating findings from other chemicals would not be scientifically accurate for this specific molecule and would violate the explicit constraints of the request.
Future Research Directions and Unexplored Avenues
Design and Synthesis of Advanced Analogues with Tuned Reactivity or Biological Specificity
A significant future direction lies in the rational design and synthesis of advanced analogues of 2-chloro-N-(1-phenylbutyl)acetamide. The existing literature on related compounds demonstrates that minor structural modifications can lead to substantial changes in biological activity. nih.govnih.gov Research efforts could focus on systematically altering the two main components of the molecule: the N-(1-phenylbutyl) group and the chloroacetamide moiety.
Modifications to the phenylbutyl group could include:
Aromatic Ring Substitution: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring could modulate the molecule's electronic properties, potentially enhancing π-π stacking interactions with biological targets, a strategy intended in the design of other phenylacetamide derivatives. nih.gov
Alkyl Chain Variation: Altering the length and branching of the butyl chain could influence the compound's lipophilicity and steric profile, which are critical for membrane permeability and binding site complementarity.
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems could explore different binding interactions and improve pharmacokinetic properties.
The chloroacetamide portion is also ripe for modification. The chlorine atom is often crucial for the reactivity and biological activity of these molecules, acting as a leaving group in alkylation reactions with biological nucleophiles. mdpi.com Analogues could be synthesized with other halogens (e.g., bromine, iodine) to tune this reactivity.
Development of Novel Synthetic Routes with Improved Efficiency or Sustainability
The conventional synthesis of N-substituted chloroacetamides involves the reaction of a primary or secondary amine with chloroacetyl chloride, often in the presence of a base. nih.govijpsr.infobioline.org.br While effective, this method can have limitations regarding substrate scope and environmental impact. Future research should aim to develop more efficient and sustainable synthetic methodologies.
Promising avenues include:
Catalytic Approaches: The development of catalytic methods, such as the palladium-catalyzed synthesis reported for 2-chloro-N-phenylacetamide, could offer milder reaction conditions and improved yields. chemicalbook.com
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of related heterocyclic systems derived from chloroacetamides, often leading to higher yields in shorter reaction times. nih.gov Exploring this technology for the synthesis of this compound and its analogues could enhance efficiency.
Green Chemistry Principles: Future synthetic strategies should incorporate principles of green chemistry, such as the use of safer solvents, minimizing waste, and improving atom economy.
Deeper Elucidation of Stereochemical Influences on Reactivity and Biological Interactions
The 1-phenylbutyl group in this compound contains a chiral center. Consequently, the compound can exist as two distinct enantiomers, (R)- and (S)-2-chloro-N-(1-phenylbutyl)acetamide. Stereochemistry is known to play a pivotal role in the biological activity of chiral molecules, often with one enantiomer exhibiting significantly higher potency or a different pharmacological profile than the other. nih.govmdpi.com
Future research must address this critical aspect by:
Chiral Synthesis and Separation: Developing methods for the stereoselective synthesis of each enantiomer or resolving the racemic mixture to obtain enantiomerically pure samples.
Stereospecific Biological Evaluation: Testing the individual enantiomers in a range of biological assays. Studies on other chiral compounds have shown that stereochemistry can profoundly affect target binding and even cellular uptake, with transport systems sometimes showing high selectivity for a specific isomer. mdpi.com
Computational Modeling: Using molecular modeling to understand how the three-dimensional arrangement of each enantiomer influences its interaction with putative biological targets.
Understanding the stereochemical requirements for activity is essential for developing more potent and selective agents.
Advanced Mechanistic Studies on Specific Molecular Targets
The broader class of chloroacetamides exhibits diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects. ijpsr.infonih.gov The underlying mechanisms often involve the alkylation of critical biomolecules. For instance, some chloroacetamides are thought to interact with enzymes like penicillin-binding proteins or cyclooxygenase (COX) enzymes. mdpi.com One related compound, 2-chloro-N-(2-phenylethyl)acetamide, is proposed to act by binding to cysteine residues on cell surface proteins. biosynth.com
For this compound, future mechanistic studies should aim to:
Identify Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and activity-based protein profiling to identify the specific enzymes or receptors it interacts with.
Validate Target Engagement: Once potential targets are identified, validating the interaction using biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Elucidate the Mode of Action: Determining whether the compound acts as a reversible or irreversible inhibitor and characterizing the chemical nature of the interaction (e.g., covalent bond formation with a specific amino acid residue). For example, some chloroacetamide derivatives have been investigated as inhibitors of PARP-1, a key enzyme in DNA repair. nih.gov
Exploration of New Applications in Chemical Synthesis or Materials Science
Beyond potential biological applications, the reactive nature of the chloroacetamide group makes this compound a potentially valuable intermediate in organic synthesis and materials science. The chlorine atom can be displaced by a wide variety of nucleophiles, allowing for the construction of more complex molecules.
Future exploration in this area could involve:
Synthesis of Heterocyclic Compounds: Using the compound as a building block for the synthesis of novel nitrogen- and oxygen-containing heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
Development of Novel Polymers: A related chloroacetamide has been used to synthesize a methacrylate (B99206) monomer, which was then polymerized. researchgate.net This suggests that this compound could be functionalized to create novel monomers for the development of specialty polymers with unique properties.
Surface Modification: The reactive handle could be used to graft the molecule onto surfaces, creating materials with tailored properties for applications in biocompatible coatings or sensor technology.
Integration of Machine Learning and AI in Compound Design and Activity Prediction
The integration of computational tools, including machine learning (ML) and artificial intelligence (AI), offers a powerful approach to accelerate the discovery and optimization process. Computational studies have already been used to identify hit molecules from large databases for subsequent synthesis and testing. nih.gov
Future research can leverage these technologies to:
Develop Structure-Activity Relationship (SAR) Models: Using ML algorithms to build predictive models based on the biological activity data of a series of synthesized analogues. These models can guide the design of new compounds with enhanced potency and selectivity.
Predict ADMET Properties: Employing AI-driven tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual analogues, allowing for the early-stage deselection of compounds with unfavorable properties.
De Novo Drug Design: Utilizing generative AI models to design entirely new molecular structures based on the this compound scaffold that are optimized for binding to a specific biological target.
Quantum Chemical Calculations: Applying methods like Density Functional Theory (DFT) to analyze the molecule's electronic structure, reactivity, and coordination ability, providing insights to guide experimental work. researchgate.net
By integrating these advanced computational approaches, the exploration of this compound and its analogues can be conducted more efficiently and with a higher probability of success.
Data on Related Chloroacetamide Derivatives
The following table summarizes findings on various N-substituted acetamide (B32628) derivatives, illustrating the diverse potential of this chemical class.
| Compound/Derivative Class | Synthetic Method Highlight | Biological/Chemical Application | Research Finding |
| N-substituted Phenylacetamides | Reaction of anilines with chloroacetyl chloride. nih.gov | Antidepressant Activity | A synthesized derivative showed better antidepressant potential than standard drugs like moclobemide (B1677376) and imipramine (B1671792) in animal models. nih.gov |
| N-alkyl/aryl Acetamides | Treatment of amines with chloroacetyl chloride at room temperature. ijpsr.info | Antimicrobial Agents | Synthesized compounds showed excellent activity against both gram-positive and gram-negative bacteria, as well as fungi. ijpsr.info |
| Quinazolinone Derivatives from Chloroacetamides | Microwave-assisted reaction of a hydrazinoquinazoline with 2-chloro-N-acetamide derivatives. nih.gov | Antitumor (PARP-1 Inhibition) | A synthesized compound (12c) was found to be a more potent PARP-1 inhibitor than the reference drug Olaparib. nih.gov |
| 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides | Coupling of 2-chloro-N-phenylacetamide with phenylpiperazines. bioline.org.br | Antipsychotic Activity | Synthesized compounds showed potential antipsychotic activity, likely through interaction with 5-HT2A and D2 receptors. bioline.org.br |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Not specified | Antibacterial (Klebsiella pneumoniae) | The presence of the chloro atom was shown to be important for the antibacterial activity, potentially by stabilizing the molecule in its target enzyme. mdpi.com |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate | Two-step synthesis starting from 2-chloro-N-(4-methoxyphenyl)acetamide. researchgate.net | Materials Science / Antimicrobial | The chloroacetamide was used as a precursor to a methacrylate monomer with antifungal properties. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-chloro-N-(1-phenylbutyl)acetamide and its analogs?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, heating 2-chloroacetamide intermediates (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) with substituted amines in DMF with catalytic KI yields target compounds . Reaction monitoring via TLC and purification through column chromatography are standard. Yield optimization (70–80%) requires controlled heating (60–80°C) and anhydrous conditions to minimize hydrolysis of the chloroacetamide group .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of C=O (1649–1670 cm⁻¹) and N–H (3292–3374 cm⁻¹) stretches .
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm), methylene/methyl groups (δ 1.2–4.2 ppm), and the acetamide NH (δ 8.1–10.0 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–170 ppm) and chloroacetamide CH₂ (δ 40–45 ppm) .
- XRD : Resolves intramolecular interactions (e.g., C–H···O) and crystal packing via hydrogen bonds (N–H···O) .
Q. How can researchers resolve contradictions in spectral data for structurally similar chloroacetamide derivatives?
- Methodological Answer : Cross-validate using complementary techniques. For instance, overlapping IR peaks for C=O and N–H in derivatives like 2-chloro-N-(3-nitrophenyl)acetamide can be resolved via 2D NMR (e.g., HSQC) to assign protons to specific carbons. Discrepancies in melting points (e.g., 91–213°C in nitro-substituted analogs) may arise from polymorphism, requiring differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the bioactivity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance antiproliferative activity by increasing electrophilicity of the chloroacetamide group. For example, 2-chloro-N-(4-nitrophenyl)acetamide (IC₅₀ = 12 μM) outperforms unsubstituted analogs in cytotoxicity assays. Computational docking (AutoDock Vina) reveals stronger binding to kinase active sites due to nitro group interactions .
Q. What computational strategies are used to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311G**) model transition states to predict leaving group efficiency. Solvent effects (e.g., DMF polarity) are simulated via polarizable continuum models (PCM). Frontier molecular orbital (FMO) analysis identifies nucleophilic attack sites on the chloroacetamide moiety .
Q. How can molecular dynamics (MD) simulations improve the design of this compound-based enzyme inhibitors?
- Methodological Answer : MD simulations (GROMACS) assess binding stability over 100 ns trajectories. Key parameters include root-mean-square deviation (RMSD) for protein-ligand complexes and hydrogen bond occupancy. For example, derivatives with adamantane substituents show enhanced rigidity and sustained interactions with protease active sites .
Q. What strategies mitigate hydrolysis of the chloroacetamide group during storage and biological assays?
- Methodological Answer : Lyophilization under argon and storage at –20°C in anhydrous DMSO reduce hydrolysis. In biological buffers (pH 7.4), adding stabilizers like cyclodextrins or polyethylene glycol (PEG) prolongs half-life by encapsulating the reactive chloro group .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for chloroacetamide derivatives?
- Methodological Answer : Variations in assay conditions (e.g., cell line specificity, incubation time) often explain contradictions. For instance, 2-chloro-N-(thiazol-2-yl)acetamide shows IC₅₀ = 8 μM in HeLa cells but IC₅₀ = 25 μM in MCF-7 due to differential expression of target proteins. Meta-analysis using tools like RevMan can statistically harmonize data across studies .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the neurotoxicity of this compound?
- Methodological Answer : Primary cortical neurons or SH-SY5Y cells are used to assess neurotoxicity via MTT assays and calcium imaging. LC-MS/MS quantifies metabolite formation (e.g., thiol adducts) linked to oxidative stress. Comparative studies with positive controls (e.g., rotenone) validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
